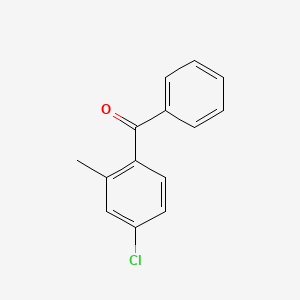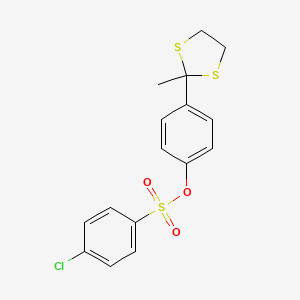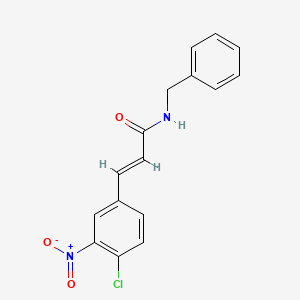
2-Methyl-4-chlorobenzophenone
Overview
Description
2-Methyl-4-chlorobenzophenone is a derivative of benzophenone, which is an organic compound with the formula (C6H5)2CO . It is a white solid that is soluble in organic solvents . Benzophenone is a widely used building block in organic chemistry, being the parent diarylketone .
Synthesis Analysis
The synthesis of this compound can be achieved via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by TLC .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom (Cl) attached to it .Scientific Research Applications
Kinetic Studies in Organic Reactions
Nudelman and Waisbaum (1997) conducted a kinetic study of reactions involving 2-amino-5-chlorobenzophenone, which provides insights into complex organic reactions. This research helps understand the behavior of similar compounds like 2-Methyl-4-chlorobenzophenone in chemical reactions under various conditions (Nudelman & Waisbaum, 1997).
Crystal Structure Analysis
Balaji et al. (2015) explored the crystal structure of a compound derived from 4-chlorobenzophenone, demonstrating the importance of structural analysis in understanding the properties and potential applications of such compounds in material science and pharmaceuticals (Balaji et al., 2015).
Synthesis of Medicinal Compounds
Mihalić et al. (1977) investigated the quaternization of 2-aziridino-5-chlorobenzophenone, a process important for the synthesis of medicinal compounds like medazepam. This highlights the role of chlorobenzophenones in pharmaceutical synthesis (Mihalić et al., 1977).
Environmental Toxicology
O'Connor and Young (1989) examined the anaerobic biodegradability and toxicity of compounds including 3-methyl-4-chlorophenol, relating closely to this compound, in environmental settings. This research is crucial for understanding the environmental impact of such chemicals (O'Connor & Young, 1989).
Material Science and Optical Properties
Suthan et al. (2011) explored the growth and characterization of 2-methylamino-5-chlorobenzophenone single crystals. Their work is significant in material science, especially in the study of optical properties of such organic materials (Suthan et al., 2011).
Analytical Chemistry
Szekelhidi et al. (1989) developed a spectrofluorimetric method for determining 2-amino-5-chlorobenzophenone impurities in certain drugs. This showcases the role of chlorobenzophenones in the development of analytical techniques in chemistry (Szekelhidi et al., 1989).
properties
IUPAC Name |
(4-chloro-2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJOUHYHNNHYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)


![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)



![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)